1-(6-Bromo-5-methylpyridin-3-yl)ethanol 1-(6-Bromo-5-methylpyridin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454846
InChI: InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3
SMILES:
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

1-(6-Bromo-5-methylpyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC17454846

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-5-methylpyridin-3-yl)ethanol -

Specification

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 1-(6-bromo-5-methylpyridin-3-yl)ethanol
Standard InChI InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3
Standard InChI Key VNDUEENDOUZECN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1Br)C(C)O

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

1-(6-Bromo-5-methylpyridin-3-yl)ethanol (IUPAC name: 1-(6-bromo-5-methylpyridin-3-yl)ethanol) is a heterocyclic aromatic compound belonging to the pyridine family. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.07 g/mol. The compound’s structure features a six-membered pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 3-position (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₀BrNO
Molecular Weight216.07 g/mol
IUPAC Name1-(6-bromo-5-methylpyridin-3-yl)ethanol
SMILES NotationCC1=C(Br)N=CC(CO)=C1
InChI KeyYBFHILNBYXCJKD-UHFFFAOYSA-N

The presence of electronegative bromine and polar hydroxyl groups confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyridine derivatives exhibit planar aromatic rings with substituents adopting equatorial configurations to minimize steric strain . Nuclear magnetic resonance (NMR) spectra would likely show characteristic pyridine proton signals between δ 7.5–8.5 ppm, with methyl groups resonating near δ 2.5 ppm and hydroxyl protons appearing as broad singlets around δ 1.5–2.0 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)ethanol typically follows a multi-step sequence starting from commercially available pyridine precursors. A common strategy involves:

  • Bromination of 5-Methylpyridin-3-ol:
    Reaction of 5-methylpyridin-3-ol with brominating agents like PBr₃ or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position .

  • Ethanol Moiety Introduction:
    Grignard reactions or nucleophilic additions to ketone intermediates are employed to install the hydroxymethyl group. For example, treatment of 6-bromo-5-methylpyridine-3-carbaldehyde with methylmagnesium bromide followed by oxidation yields the ethanol derivative .

Key Reaction Conditions:

  • Bromination: 0–5°C in anhydrous dichloromethane .

  • Grignard Addition: Tetrahydrofuran (THF) solvent, -78°C to room temperature .

Patent Literature Insights

A 2012 patent (WO2013065064A1) describes a related synthesis for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlighting critical process parameters applicable to this compound’s production :

  • Temperature-controlled oxidation steps (60–100°C) ensure regioselectivity.

  • Hydrogen peroxide in acetic acid mediates sulfone formation, a technique adaptable for hydroxyl group stabilization .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom’s ortho/para-directing effects facilitate further functionalization. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can replace bromine with aryl or alkenyl groups, enabling structural diversification .

Hydroxyl Group Transformations

The primary alcohol moiety undergoes typical reactions:

  • Esterification: Acetylation with acetic anhydride yields acetate derivatives.

  • Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) forms the corresponding ketone, though over-oxidation to carboxylic acids is possible .

Pharmaceutical and Industrial Applications

Agrochemical Uses

Structural analogs demonstrate herbicidal and fungicidal activity, suggesting potential in crop protection agents. The methyl group enhances lipid solubility, improving membrane permeability .

Comparative Analysis with Structural Analogs

1-(6-Bromopyridin-3-yl)ethanol (CID 15668203)

This analog lacks the 5-methyl group, reducing steric hindrance but decreasing thermal stability (molecular weight: 202.05 g/mol vs. 216.07 g/mol) .

6-Bromo-5-methylpyridin-3-ol (CID 29919363)

The absence of the ethanol group limits solubility in nonpolar solvents but enhances hydrogen-bonding capacity .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and bioactive conformations.

  • Biological Screening: In vitro assays against cancer cell lines and microbial pathogens to identify lead compounds.

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